molecular formula C17H16N2O4S2 B11712820 Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate

Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B11712820
M. Wt: 376.5 g/mol
InChI Key: KBMOJNFTVZUTNS-UHFFFAOYSA-N
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Description

ETHYL 2-(4-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazole derivative with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

ETHYL 2-(4-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-ETHYL-4-METHYLBENZENESULFONAMIDE: Similar structure but lacks the benzothiazole ring.

    BENZOTHIAZOLE-6-CARBOXYLIC ACID: Similar structure but lacks the ethyl ester and sulfonamide groups.

    4-METHYLBENZENESULFONAMIDE: Similar structure but lacks the benzothiazole ring and ethyl ester group.

Uniqueness

ETHYL 2-(4-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H16N2O4S2

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 2-[(4-methylphenyl)sulfonylamino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C17H16N2O4S2/c1-3-23-16(20)12-6-9-14-15(10-12)24-17(18-14)19-25(21,22)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,18,19)

InChI Key

KBMOJNFTVZUTNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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